molecular formula C11H10O2 B14241218 (5R)-3-Methyl-5-phenylfuran-2(5H)-one CAS No. 504432-48-8

(5R)-3-Methyl-5-phenylfuran-2(5H)-one

Cat. No.: B14241218
CAS No.: 504432-48-8
M. Wt: 174.20 g/mol
InChI Key: CLEHNEQZYAGENE-SNVBAGLBSA-N
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Description

(5R)-3-Methyl-5-phenylfuran-2(5H)-one is a chemical compound belonging to the class of furanones It is characterized by a furan ring with a methyl group at the third position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-Methyl-5-phenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-buten-1-ol with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-Methyl-5-phenylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuran structure.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated furanones.

Scientific Research Applications

(5R)-3-Methyl-5-phenylfuran-2(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (5R)-3-Methyl-5-phenylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone
  • (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one

Uniqueness

(5R)-3-Methyl-5-phenylfuran-2(5H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

504432-48-8

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-4-methyl-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-7,10H,1H3/t10-/m1/s1

InChI Key

CLEHNEQZYAGENE-SNVBAGLBSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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